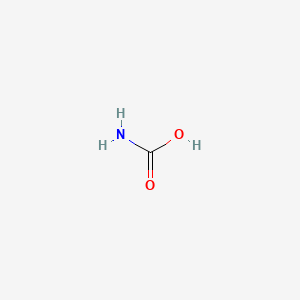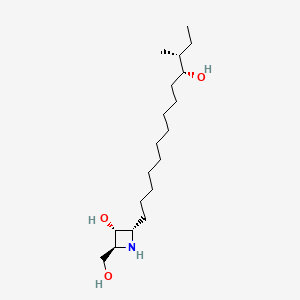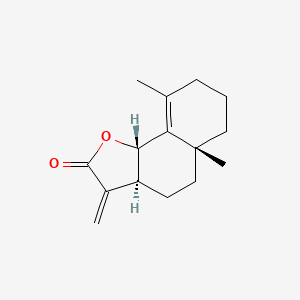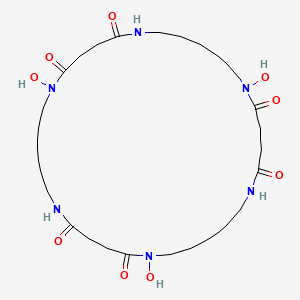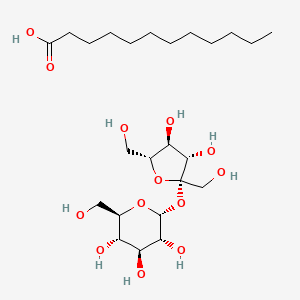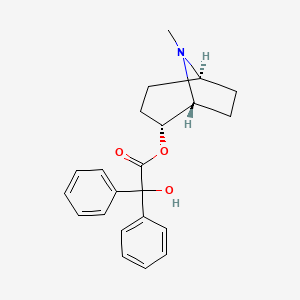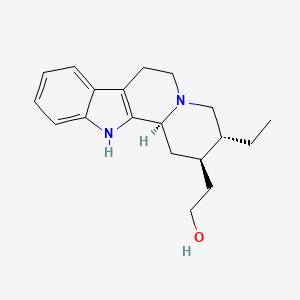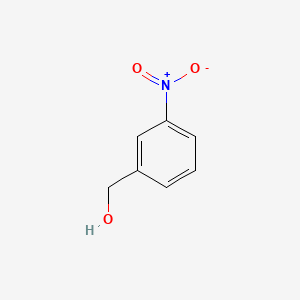
3-Nitrobenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 3-nitrobenzyl alcohol derivatives and related compounds can involve several methodologies, including photochemical reactions and metal-catalyzed processes. One study details the photochemical reaction mechanisms of 2-nitrobenzyl compounds, where 2-nitrobenzyl alcohols form 2-nitroso hydrates through dual proton transfer, highlighting the intricate processes involved in manipulating nitrobenzyl alcohols (Gáplovský et al., 2005). Additionally, the synthesis of quinolines from 2-nitrobenzyl alcohol in water without a transition-metal catalyst demonstrates the compound's versatility in facilitating the formation of heterocyclic compounds under environmentally friendly conditions (Zhu et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their chemical behavior and reactivity. The structure of 3-acetamido-5-nitrobenzyl acetate, prepared from 3-amino-5-nitrobenzyl alcohol, showcases the impact of substituent groups on the compound's geometry and potential applications in synthesizing DNA minor-groove-binding agents (Khan et al., 2007).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, reflecting its versatile chemical properties. For instance, it has been used in photo-induced N-N coupling reactions to synthesize N-aryl-1-amino indoles, illustrating its utility in constructing complex nitrogen-containing structures (Ou et al., 2021).
Scientific Research Applications
Phototriggered Labeling and Crosslinking
3-Nitrobenzyl alcohol derivatives, particularly 2-nitrobenzyl alcohol (NB), have been utilized for their photoreactive properties with amine selectivity. These derivatives are instrumental in photoaffinity labeling and crosslinking of biomolecules, significantly contributing to fields such as drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
Metabolism Studies
This compound plays a role in metabolic studies. It's metabolized in hepatocytes to various compounds like 3-nitrobenzoic acid and this compound glucuronide. These metabolic pathways are crucial for understanding the biological processing of such compounds in the body (Debethizy & Rickert, 1984).
Photochemical Reaction Mechanisms
The photochemical reactions of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohol, have been studied for their unique reaction mechanisms. These mechanisms are important for understanding how light interacts with chemical compounds, leading to potential applications in photocatalysis and photochemistry (Gáplovský et al., 2005).
Role in Polymer and Materials Science
This compound derivatives, particularly o-nitrobenzyl alcohol, have found extensive applications in polymer and materials science. Their photolabile nature enables the modification of polymer properties through irradiation, leading to advancements in photodegradable hydrogels, functionalization in copolymers, and applications in thin film patterning (Zhao et al., 2012).
Electrospray Ionization in Mass Spectrometry
The use of m-nitrobenzyl alcohol (m-NBA) in electrospray ionization for mass spectrometry has been explored. It enhances the charging of noncovalent complexes and proteins, improving the efficiency and accuracy of mass spectrometry analysis (Sterling & Williams, 2009).
Mechanism of Action
Target of Action
3-Nitrobenzyl alcohol is an organic compound that primarily targets the functional groups in other organic compounds, particularly alcohols . It is often used in reactions involving the conversion of alcohols into other compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is tertiary > secondary > primary methyl . The reaction is acid-catalyzed . Primary and secondary alcohols can be converted to alkyl chlorides and bromides by allowing them to react with a mixture of a sodium halide and sulfuric acid .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the conversion of alcohols into other compounds . These include the conversion of alcohols into alkyl halides, tosylates, alkenes, and esters .
Pharmacokinetics
It is known that the compound has a molar mass of 153135 and a density of 129 g/mL .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the target molecules. This means that the absolute configuration of the carbon atom attached to the hydroxyl group remains unchanged throughout the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization . In electrospray ionization, this compound is doped into low surface tension spray solvents to increase analyte charging .
Safety and Hazards
Future Directions
In mass spectrometry, 3-Nitrobenzyl alcohol is often abbreviated as “3-NBA” or “m-NBA” and has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization . In electrospray ionization, 3-NBA is doped into low surface tension spray solvents to increase analyte charging . This suggests that this compound has potential future applications in the field of mass spectrometry.
Biochemical Analysis
Biochemical Properties
3-Nitrobenzyl alcohol plays a significant role in biochemical reactions, particularly in mass spectrometry. It interacts with various enzymes, proteins, and other biomolecules to facilitate the ionization process. For instance, it has been used to analyze porphyrins, cyclic peptides, and alkali metal cationized fatty acids . The interactions between this compound and these biomolecules are primarily based on its ability to increase analyte charging in electrospray ionization .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role in mass spectrometry suggests that it can influence cell function by facilitating the analysis of cellular components. This compound may impact cell signaling pathways, gene expression, and cellular metabolism by enabling the detection and quantification of various biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules during the ionization process in mass spectrometry. It acts as a liquid matrix, enhancing the ionization of analytes by increasing their charging . This mechanism involves the formation of high-mass cluster ions from proteins and other biomolecules, which are then detected and analyzed .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in mass spectrometry. This compound is stable under standard conditions but may degrade over time or under specific conditions. Long-term effects on cellular function have not been extensively studied, but its role in facilitating the analysis of biomolecules suggests that it can provide consistent results over time .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its effectiveness in mass spectrometry .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function in mass spectrometry, as it ensures that the compound is present in the appropriate cellular regions for effective ionization of analytes .
properties
IUPAC Name |
(3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPOQFCIIFQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060698 | |
| Record name | Benzenemethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10806 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000858 [mmHg] | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10806 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
619-25-0 | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-NITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F829X990IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-nitrobenzyl alcohol often used as a matrix in MALDI and FAB mass spectrometry?
A1: this compound exhibits several properties that make it a suitable matrix for these techniques:
- Good Solvent: 3-NBA dissolves a variety of polar and non-polar analytes, including peptides, proteins, and fullerenes. [, , , , , , , , , , ]
- UV Absorption: It efficiently absorbs UV laser light, facilitating analyte desorption and ionization in MALDI. [, , ]
- Low Background: 3-NBA produces a relatively clean mass spectrum with minimal background interference, improving analyte signal detection. [, ]
- Persistent Ion Beam: It promotes the formation of stable secondary ion beams, crucial for FAB-MS analysis. [, ]
Q2: Are there any limitations to using this compound as a matrix?
A2: Yes, some limitations exist:
- Reduction Inhibition: While 3-NBA is better than matrices like glycerol at inhibiting analyte reduction, it doesn't completely eliminate it. [, ]
- Analyte-Matrix Interactions: 3-NBA can form adducts with certain analytes, such as aromatic sulfonic acids and dihydroxybenzenes, complicating spectral interpretation. [, ]
Q3: How does deuterium-labeled this compound (DNBA) aid in mass spectrometry?
A3: DNBA helps determine the number of exchangeable hydrogens in a molecule by inducing isotopic shifts in the mass spectrum. [] This information is valuable for structural elucidation.
Q4: Can this compound be used in liquid mixtures for MALDI?
A4: Yes, research shows 3-NBA can be mixed with strongly absorbing compounds like rhodamine 6G to form liquid matrices for MALDI at specific wavelengths (e.g., 532 nm or 337 nm). []
Q5: How do different matrices compare to 3-NBA in analyzing specific compounds like sulfonated azo dyes?
A5: Studies comparing 3-NBA to matrices like glycerol, thioglycerol, and diethanolamine for analyzing sulfonated azo dyes found that 3-NBA produced mass spectra with the most intense sample ions and the least interference from matrix ions. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C₇H₇NO₃, and the molecular weight is 153.14 g/mol.
Q7: How do structural differences in nitrotoluene isomers affect their metabolism?
A7: Research on the metabolism of nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, 4-nitrotoluene) by rat hepatocytes revealed that while all isomers are metabolized to their respective benzyl alcohols, significant differences exist in the subsequent metabolism of these alcohols. [] For example, 4-nitrotoluene is primarily metabolized to S-(4-nitrobenzyl)glutathione, whereas 2-nitrotoluene forms 2-nitrobenzyl alcohol glucuronide as a major metabolite.
Q8: Can toluene dioxygenase oxidize nitrotoluenes?
A8: Yes, studies show that toluene dioxygenase can oxidize nitrotoluene isomers. Interestingly, it exhibits different oxidation patterns depending on the isomer. For example, 2- and 3-nitrotoluene are primarily oxidized to their respective nitrobenzyl alcohols, while 4-nitrotoluene is converted to 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol. []
Q9: What unique reaction was observed with tetrabenzyl N-glucosidic, N-mannosidic and N-galactosidic isomers during FAB/MIKE spectrometry analysis with a 3-NBA matrix?
A9: An interesting rearrangement was observed in the MIKE spectra of these isomers. A benzyl group from the sugar ring rearranged onto the nitrogen atom of the base group, forming [R + Bzl + H]+ and [R + 2Bzl]+ ions. [] This rearrangement provides valuable structural information for differentiating these isomers.
Q10: How is this compound used in the synthesis of ER-49890, an adhesion molecule inhibitor?
A10: this compound serves as a starting material for synthesizing the 10H-pyrazino[2,3-b][1,4]benzothiazine core of ER-49890. [] The synthesis involves a multi-step process starting from commercially available 4-chloro-3-nitrobenzyl alcohol.
Q11: Can this compound be used for nanoparticle detection?
A11: Research indicates that while 3-NBA is not directly used for nanoparticle detection, it can be used as a model organic nanoparticle in studies evaluating the efficiency of laser ablation mass spectrometry for detecting nanoparticles of various sizes and compositions. []
Q12: Has this compound been used in studying β-glucuronidase activity?
A12: While 3-NBA itself doesn't directly interact with β-glucuronidase, it is a metabolite of the PET tracer 18F-FEAnGA, which has been investigated for its ability to detect β-glucuronidase release during neuroinflammation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

